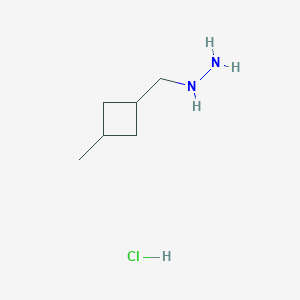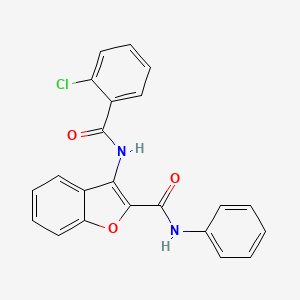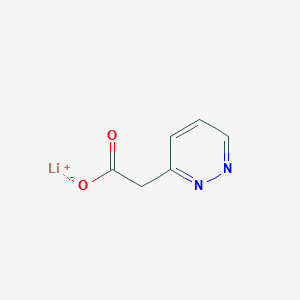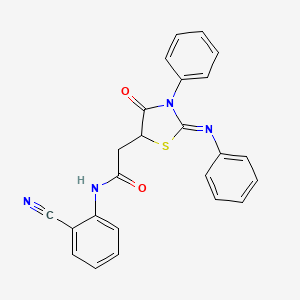
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, also known as PTTIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isothiazole family, which is known for its diverse range of biological activities. PTTIC has been studied extensively for its ability to inhibit the activity of certain enzymes and for its potential as a therapeutic agent.
Mechanism of Action
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
Future Directions
There are several future directions for the study of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide. One area of research is the development of more effective and less toxic analogs of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide for use in cancer treatment. Another area of research is the study of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide's potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide for use in clinical settings.
Synthesis Methods
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-pyridinemethanamine with p-tolylisothiocyanate followed by the addition of 4-amino-3-mercapto-5-(substituted phenyl)isothiazoles. Another method involves the reaction of 4-pyridinemethanamine with p-tolylisothiocyanate followed by the addition of 4-amino-3-(p-tolyl)isothiazole-5-carboxylic acid.
Scientific Research Applications
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-2-4-13(5-3-11)15-14(18)16(23-21-15)17(22)20-10-12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCFZBNHYPRFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813830.png)
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B2813833.png)

![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)

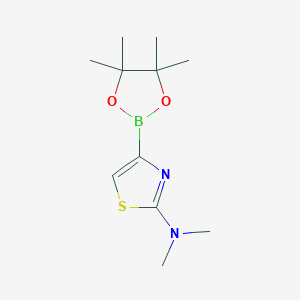
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)
